Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate

Description

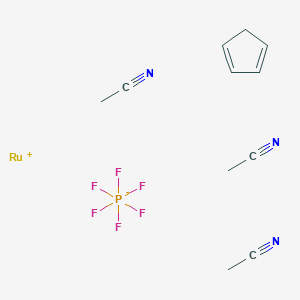

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is an organometallic compound with the chemical formula ([ (C_5H_5)Ru(CH_3CN)_3]PF_6). This compound features a ruthenium center coordinated to a cyclopentadienyl ligand and three acetonitrile molecules, with hexafluorophosphate as the counterion. It is widely used as a catalyst in various organic reactions due to its unique electronic and steric properties .

Properties

CAS No. |

80049-61-2 |

|---|---|

Molecular Formula |

C11H14F6N3PRu |

Molecular Weight |

434.3 g/mol |

IUPAC Name |

acetonitrile;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |

InChI |

InChI=1S/C5H5.3C2H3N.F6P.Ru/c1-2-4-5-3-1;3*1-2-3;1-7(2,3,4,5)6;/h1-5H;3*1H3;;/q-1;;;;-1;+2 |

InChI Key |

MWTHSHMABYJQHQ-UHFFFAOYSA-N |

SMILES |

CC#N.CC#N.CC#N.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Ru+] |

Canonical SMILES |

CC#N.CC#N.CC#N.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate typically involves the reaction of cyclopentadienylruthenium(II) chloride dimer with acetonitrile in the presence of a silver hexafluorophosphate. The reaction is carried out under an inert atmosphere to prevent oxidation of the ruthenium center. The general reaction scheme is as follows:

[ \text{[(C}_5\text{H}_5\text{)RuCl}_2\text{]} + 6 \text{CH}_3\text{CN} + 2 \text{AgPF}_6 \rightarrow 2 \text{[(C}_5\text{H}_5\text{)Ru(CH}_3\text{CN}_3\text{)]PF}_6 + 2 \text{AgCl} ]

Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production would follow similar synthetic routes with optimizations for scale, such as continuous flow reactors to enhance yield and purity. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is involved in various types of reactions, including:

Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.

Reduction: It is used in hydrogenation reactions to reduce alkenes and alkynes to alkanes.

Substitution: The acetonitrile ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen or hydrogen peroxide, often in the presence of a base.

Reduction: Hydrogen gas or hydride donors like sodium borohydride are typically used.

Substitution: Ligand exchange reactions often require mild heating and the presence of a coordinating solvent.

Major Products:

Oxidation: Aldehydes, ketones.

Reduction: Alkanes.

Substitution: Various substituted ruthenium complexes depending on the incoming ligand.

Scientific Research Applications

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, including hydrosilylation, allylation, and cycloaddition reactions.

Biology: The compound is explored for its potential in bioinorganic chemistry, particularly in the study of metal-protein interactions.

Medicine: Research is ongoing into its use in anticancer therapies, leveraging its ability to interact with DNA and proteins.

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with various substrates, facilitating their transformation. The ruthenium center acts as a Lewis acid, activating substrates towards nucleophilic attack. In catalytic cycles, the compound often undergoes oxidative addition and reductive elimination steps, enabling the formation and breaking of chemical bonds. The cyclopentadienyl ligand stabilizes the ruthenium center, while the acetonitrile ligands can be easily displaced by other reactants, making the compound highly versatile .

Comparison with Similar Compounds

- Pentamethylcyclopentadienyltris(acetonitrile)ruthenium(II) hexafluorophosphate

- Dichloro(p-cymene)ruthenium(II) dimer

- Bis(cyclopentadienyl)ruthenium(II)

Comparison: Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is unique due to its combination of cyclopentadienyl and acetonitrile ligands, which provide a balance of stability and reactivity. Compared to pentamethylcyclopentadienyl derivatives, it offers different steric and electronic properties, making it suitable for specific catalytic applications. The hexafluorophosphate counterion also enhances its solubility in polar solvents, which can be advantageous in certain reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.